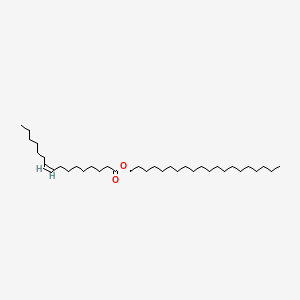

Palmitoleic acid arachidyl ester

Description

The exact mass of the compound Arachidyl palmitoleate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Palmitoleic acid arachidyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Palmitoleic acid arachidyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

22522-34-5 |

|---|---|

Molecular Formula |

C36H70O2 |

Molecular Weight |

534.9 g/mol |

IUPAC Name |

icosyl (E)-hexadec-9-enoate |

InChI |

InChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-16-14-12-10-8-6-4-2/h14,16H,3-13,15,17-35H2,1-2H3/b16-14+ |

InChI Key |

FIETWBRPSYJUOM-JQIJEIRASA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C/CCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Palmitoleic Acid Arachidyl Ester: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Palmitoleic acid arachidyl ester (arachidyl palmitoleate) is a wax ester of significant interest due to the unique combination of its constituent moieties: the omega-7 monounsaturated palmitoleic acid, known for its bioactive properties, and the long-chain saturated arachidyl alcohol. An understanding of its physicochemical properties is paramount for its potential applications in drug delivery systems, such as lipid nanoparticles, and for its role in advanced cosmeceuticals and nutritional sciences. This guide provides a detailed overview of the known and inferred physicochemical properties of this molecule, outlines robust methodologies for its characterization, and discusses the implications of these properties for research and development.

Molecular Profile and Significance

Palmitoleic acid arachidyl ester (CAS 22522-34-5) is a large lipid molecule belonging to the wax ester class.[1] It is formed through the esterification of a 20-carbon saturated fatty alcohol (arachidyl alcohol or icosan-1-ol) and a 16-carbon monounsaturated fatty acid (palmitoleic acid).[2] The resulting ester is designated C20:0–16:1, indicating the chain lengths and saturation of its alcohol and acid components, respectively.[2]

The unique properties of this ester are derived from its components:

-

Palmitoleic Acid ((9Z)-hexadec-9-enoic acid): An omega-7 monounsaturated fatty acid recognized as a "lipokine," a lipid hormone that can influence systemic metabolic processes.[3] It has been shown to have anti-inflammatory effects and may play a role in improving insulin sensitivity and managing metabolic diseases.[3][4][5][6]

-

Arachidyl Alcohol (Icosan-1-ol): A 20-carbon saturated fatty alcohol that contributes a significant hydrophobic character and a high melting point to the final ester, influencing its physical state and formulation compatibility.

The combination of a bioactive fatty acid with a long-chain, solid-phase alcohol makes this ester a compelling candidate for advanced lipid-based formulations where controlled release, structural integrity, and potential therapeutic synergy are desired.[7]

Chemical Identity

| Property | Value | Source |

| IUPAC Name | icosyl (Z)-hexadec-9-enoate | [1] |

| Synonyms | Palmitoleic acid arachidyl ester, Arachidyl palmitoleate | [1] |

| CAS Number | 22522-34-5 | [1] |

| Molecular Formula | C36H70O2 | [1] |

| Molecular Weight | 534.94 g/mol | [1] |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC | [1] |

| InChI Key | FIETWBRPSYJUOM-PEZBUJJGSA-N | [1] |

Physicochemical Properties: An Evidence-Based Assessment

Direct experimental data for Palmitoleic acid arachidyl ester is not extensively documented in the public literature. However, by leveraging data from its constituent parts and the established principles of lipid chemistry, we can infer its properties with a high degree of confidence.[8]

Predicted Physical and Chemical Characteristics

| Property | Inferred Value / Description | Rationale and Supporting Evidence |

| Physical State | White to off-white waxy solid at room temperature. | The long C20 saturated alcohol chain imparts a high degree of molecular order, leading to a solid state. This is analogous to its fully saturated counterpart, Arachidyl Palmitate (C20:0/16:0), which is a solid.[9][10] The single cis double bond from palmitoleic acid will introduce a kink, slightly lowering the melting point compared to a fully saturated C36 wax ester, but not enough to render it liquid.[8] |

| Melting Point | Estimated range: 35 - 45 °C | Saturated wax esters with similar chain lengths (32-48 carbons) melt between 38-73°C.[2] The presence of one double bond significantly lowers the melting point.[8] For comparison, palmitic acid (C16:0) melts at 62.9°C, while palmitoleic acid (C16:1) melts at -0.1°C.[11][12][13] The dominant C20 saturated chain suggests a melting point well above room temperature but below that of fully saturated analogues. |

| Solubility | Practically insoluble in water. Soluble in nonpolar organic solvents (e.g., hexane, chloroform, diethyl ether) and very soluble in acetone and heptane.[14][15] | The molecule is overwhelmingly hydrophobic due to its 36-carbon chain. Its solubility profile will be characteristic of nonpolar lipids. |

| Density | ~0.85 - 0.90 g/mL at temperatures above its melting point. | Lipids are generally less dense than water. The density of liquid palmitoleic acid is approximately 0.895 g/mL at 20°C.[16] Esterification and the addition of the longer alcohol chain are unlikely to shift this value dramatically. |

| Stability | Store frozen (-20°C) under an inert atmosphere.[1][16] | The ester bond is susceptible to acid- or base-catalyzed hydrolysis. The allylic position of the cis-double bond in the palmitoleoyl chain is prone to auto-oxidation, which can be accelerated by heat, light, and trace metals.[17] Proper storage is critical to maintain chemical integrity. |

Methodologies for Empirical Characterization

To validate the inferred properties and fully characterize Palmitoleic acid arachidyl ester for research or GMP (Good Manufacturing Practice) applications, a systematic analytical workflow is required. As a senior scientist, my recommendation is to approach this not as a series of disconnected tests, but as an integrated system for confirming identity, purity, and physical behavior.

Overall Analytical Workflow

The following diagram outlines a robust, self-validating workflow for the isolation and characterization of the target wax ester from a complex lipid matrix (e.g., a synthetic reaction mixture or a natural extract).

Caption: Integrated workflow for wax ester characterization.

Experimental Protocol: Isolation by Column Chromatography

Rationale: Silica gel chromatography is the gold-standard technique for separating lipid classes based on polarity.[2][18] Wax esters are among the least polar complex lipids and can be effectively isolated from more polar lipids like triglycerides and free fatty acids.

Methodology:

-

Column Preparation: Prepare a glass column with silica gel (1g of silica for every 10-20 mg of lipid) suspended in a nonpolar solvent like hexane or a dichloromethane/hexane mixture.[18]

-

Sample Loading: Dissolve the crude lipid sample (e.g., 0.5 g) in a minimal volume of the initial mobile phase and load it onto the column.[18]

-

Elution:

-

Begin elution with pure hexane to remove highly nonpolar contaminants like alkanes.[2]

-

Transition to a slightly more polar mobile phase, such as 99:1 or 98:2 (v/v) hexane:diethyl ether or hexane:chloroform, to elute the wax ester fraction.[2][18] The progress can be monitored using Thin-Layer Chromatography (TLC).

-

Increase the solvent polarity further (e.g., larger volumes or higher ether concentration) to elute more polar lipids like triglycerides, leaving them on the column.[18]

-

-

Verification: Collect fractions and analyze via TLC against a standard to confirm the presence and purity of the wax ester. Pool the pure fractions and evaporate the solvent under reduced pressure.

Experimental Protocol: Purity and Identity by GC-MS

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable lipids like wax esters.[19] It provides quantitative purity data and structural information through mass fragmentation patterns.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the purified ester (0.1–1.0 mg/mL) in a suitable organic solvent such as hexane or toluene.[19]

-

Instrumentation: Use a gas chromatograph equipped with a high-temperature capillary column (e.g., DB-1HT) coupled to a mass spectrometer.[19]

-

GC Conditions:

-

Injector: Set to a high temperature (e.g., 340°C) to ensure complete volatilization of the large molecule.

-

Oven Program: A temperature ramp is critical. For example, start at 150°C, ramp at 15°C/min to 320°C, then ramp at 8°C/min to a final temperature of 380-390°C and hold.[19] This ensures separation of any closely related species.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Detection:

-

Ionization: Operate in Electron Ionization (EI) mode.

-

Analysis: Monitor the total ion current (TIC). For wax esters, a key diagnostic ion often corresponds to the protonated acid moiety, which provides definitive structural confirmation.[2] For arachidyl palmitoleate, this would be related to palmitoleic acid.

-

Workflow for Structural Elucidation

The following diagram illustrates the logical flow of confirming the molecule's identity by breaking it down and analyzing its constituent parts, a classic and trustworthy validation approach.

Caption: Hydrolytic workflow for structural validation.

Relevance in Drug Development and Research

The physicochemical properties of Palmitoleic acid arachidyl ester are not mere data points; they are critical parameters that dictate its function and applicability.

-

Drug Delivery Systems: As a solid lipid with a defined melting point, it is an ideal candidate for formulating Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC).[7] The solid matrix can entrap lipophilic drugs, potentially offering controlled release profiles. Its melting point is low enough for processing but high enough to ensure particle stability at physiological temperatures.

-

Topical Formulations: Wax esters are major components of skin lipids and are known for their emollient and barrier-forming properties. The presence of the bioactive palmitoleic acid could offer additional anti-inflammatory benefits in dermatological and cosmetic applications.[7]

-

Nutraceuticals and Metabolism Research: The ester form provides a means of delivering palmitoleic acid. Researchers studying the metabolic effects of omega-7 fatty acids can use this well-defined ester to investigate its hydrolysis, absorption, and subsequent impact on cellular pathways like lipid metabolism and inflammation.[5][6]

Conclusion

Palmitoleic acid arachidyl ester is a molecule with significant potential, bridging the gap between structural lipids and bioactive fatty acids. While direct empirical data on its properties remains to be broadly published, a robust profile can be inferred from its chemical nature as a long-chain, monounsaturated wax ester. Its waxy, solid nature, combined with excellent solubility in organic solvents, makes it a versatile ingredient for lipid-based technologies. For professionals in drug development and scientific research, the key to unlocking its potential lies in the rigorous application of the analytical methodologies detailed herein. Empirical validation of its thermal behavior, stability, and purity is the foundational step toward innovative and effective applications.

References

- A Researcher's Guide to Cross-Validation of Analytical Methods for Wax Ester Quantification. Benchchem.

- Waxes analysis. Cyberlipid.

- Chemical and physical analyses of wax ester properties. PMC.

- Rapid procedure for the isolation and analysis of fatty acid and fatty alcohol fractions from wax esters of marine zooplankton. British Antarctic Survey - Publication.

- Electrospray mass spectrometry of human hair wax esters. Semantic Scholar.

- CAS 22522-34-5 Arachidyl palmitoleate. Alfa Chemistry.

- Palmitoleic Acid | C16H30O2 | CID 445638. PubChem - NIH.

- Release of Anti-Inflammatory Palmitoleic Acid and Its Positional Isomers by Mouse Peritoneal Macrophages. MDPI.

- Solubility of fatty acids (g acid/100-g solution) in methanol at different temperatures. ResearchGate.

- Chemical Properties of Palmitoleic acid (CAS 373-49-9). Cheméo.

- Palmitoleic acid-rich fatty acid ethyl esters. Therapeutic Goods Administration (TGA).

- Palmitoleic acid = 98.5 GC, liquid 373-49-9. Sigma-Aldrich.

- Palmitoleic acid. Wikipedia.

- Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer. PMC.

- Compositional guideline for Palmitoleic acid-rich fatty acid ethyl esters. Therapeutic Goods Administration (TGA).

- International Journal of ChemTech Research. Sphinxsai.

- PALMITOLEIC ACID. Ataman Kimya.

- A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. MDPI.

- Arachidyl Palmitate | CAS 22413-01-0. Larodan Research Grade Lipids.

- Palmitoleic Acid. Santa Cruz Biotechnology.

- Palmitoleic acid analytical standard 373-49-9. Sigma-Aldrich.

- Arachidyl Palmitate. CD Biosynsis.

- Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer. MDPI.

- Palmitic acid. Wikipedia.

- Therapeutic potential of palmitoleic acid in non-alcoholic fatty liver disease: Targeting ferroptosis and lipid metabolism disorders. PubMed.

- The Role of Palmitoleic Acid in Regulating Hepatic Gluconeogenesis through SIRT3 in Obese Mice. MDPI.

- STEARIC/PALMITIC ACID (C18/C16). Ataman Kimya.

Sources

- 1. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 2. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. balsinde.org [balsinde.org]

- 4. Release of Anti-Inflammatory Palmitoleic Acid and Its Positional Isomers by Mouse Peritoneal Macrophages [mdpi.com]

- 5. Therapeutic potential of palmitoleic acid in non-alcoholic fatty liver disease: Targeting ferroptosis and lipid metabolism disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Palmitoleic Acid in Regulating Hepatic Gluconeogenesis through SIRT3 in Obese Mice | MDPI [mdpi.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. mdpi.com [mdpi.com]

- 9. larodan.com [larodan.com]

- 10. Arachidyl Palmitate - CD Biosynsis [biosynsis.com]

- 11. Palmitoleic Acid | C16H30O2 | CID 445638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Palmitoleic acid - Wikipedia [en.wikipedia.org]

- 13. Palmitic acid - Wikipedia [en.wikipedia.org]

- 14. Palmitoleic acid-rich fatty acid ethyl esters | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 15. tga.gov.au [tga.gov.au]

- 16. パルミトレイン酸 ≥98.5% (GC), liquid | Sigma-Aldrich [sigmaaldrich.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. Waxes analysis | Cyberlipid [cyberlipid.gerli.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

The Biogenic Profile of Arachidyl Palmitoleate: Sources, Synthesis, and Pharmaceutical Utility

This technical guide provides a rigorous analysis of Arachidyl Palmitoleate (C36H70O2), a specific wax ester composed of a saturated C20 alcohol (arachidyl alcohol) and a monounsaturated C16 fatty acid (palmitoleic acid).

Executive Summary

Arachidyl Palmitoleate (Eicosyl (9Z)-hexadec-9-enoate) is a high-molecular-weight wax ester (WE) distinguished by its hybrid saturation profile: a saturated hydrophobic tail (C20:[1][2]0) coupled with a monounsaturated acyl head (C16:1 n-7). Unlike the fully unsaturated liquid waxes found in Jojoba oil (which are predominantly eicosenyl eicosenoate), arachidyl palmitoleate exhibits a higher melting point and unique crystallization kinetics. This guide delineates its specific natural reservoirs—ranging from mature coconut endosperm to insect cuticles—and outlines its utility as a structured lipid carrier in next-generation drug delivery systems.

Part 1: Chemical Identity & Physiochemical Properties[3]

The molecule represents a specific subset of the C36 wax ester family. Its amphiphilic balance is critical for applications requiring semi-solid phase behaviors at physiological temperatures.

| Property | Specification |

| IUPAC Name | Eicosyl (9Z)-hexadec-9-enoate |

| Molecular Formula | C36H70O2 |

| Molecular Weight | 534.94 g/mol |

| Alcohol Moiety | Arachidyl Alcohol (1-Eicosanol, C20:0) |

| Acid Moiety | Palmitoleic Acid ((9Z)-hexadec-9-enoic acid, C16:1) |

| Predicted Melting Point | 38°C – 42°C (Solid/Semi-solid at RT, melts on skin contact) |

| Lipophilicity (LogP) | ~16.5 (Highly hydrophobic) |

Structural Causality: The cis-double bond at the

Part 2: Natural Reservoirs (The Core)

While generic wax esters are ubiquitous, the specific pairing of C20:0 alcohol and C16:1 acid is a precise biochemical signature found in distinct ecological niches.

Botanical Source: Mature Coconut Water (Biomarker)

Recent metabolomic profiling has identified arachidyl palmitoleate as a specific Volatile Organic Compound (VOC) discriminator for mature coconut water (Cocos nucifera).

-

Mechanism: As the coconut matures, lipid metabolism in the endosperm shifts. The esterification of free palmitoleic acid (a minor component of coconut lipids) with arachidyl alcohol occurs during the late-stage maturation phase.

-

Significance: It serves as a chemical maturity index, distinguishing "tender" water from "mature" water, which affects industrial processing for isotonic beverages.

Entomological Source: Insect Cuticular Lipids

In terrestrial arthropods, specifically Whiteflies (Aleyrodidae) and Grasshoppers (Melanoplus sanguinipes), this ester plays a survival-critical role.

-

Function: It is a component of the cuticular wax bloom. The C20:0 saturated chain provides structural rigidity (waterproofing), while the C16:1 moiety maintains partial fluidity to prevent the wax from becoming brittle in fluctuating temperatures.

-

Abundance: In Melanoplus, C36 wax esters (including C20:0-C16:[2]1) can constitute significant fractions of the surface lipid pool, acting as a barrier against desiccation.

Marine Source: Zooplankton (Calanus finmarchicus)

While Calanus oil is famous for C20:1 and C22:1 alcohols, trace amounts of the saturated C20:0 alcohol esters exist, particularly in specific life-cycle stages (diapause).

-

Differentiation: Unlike Jojoba (rich in C20:1-C20:1) or Orange Roughy (rich in C16:1 acid but often paired with C18:1 alcohols), Calanus wax esters are highly diverse. The C16:1 acid is abundant (derived from diatom diets), and when esterified with the minor C20:0 alcohol pool, arachidyl palmitoleate is formed.

Part 3: Extraction & Purification Methodologies

Isolating this specific ester from complex natural mixtures requires a protocol that separates based on degree of unsaturation (to remove C20:1-C20:1) and chain length (to remove C32/C34 esters).

Protocol: Silver Ion Solid Phase Extraction (Ag-SPE)

Standard silica chromatography cannot easily separate C20:0-C16:1 from C20:1-C16:0 (isobaric species). Silver ion chromatography is required.

-

Crude Extraction: Supercritical CO2 extraction (SFE) of the biomass (e.g., insect cuticle or freeze-dried coconut endosperm) at 350 bar/50°C.

-

Transesterification Avoidance: Maintain neutral pH to prevent hydrolysis.

-

Ag-Ion Fractionation:

-

Stationary Phase: Silica gel impregnated with 10% AgNO3.

-

Elution Gradient:

-

Fraction 1 (Saturated WEs): 100% Hexane (Elutes Arachidyl Arachidate).

-

Fraction 2 (Monoenes - Target):95:5 Hexane:Toluene (Elutes Arachidyl Palmitoleate).

-

Fraction 3 (Dienes): 90:10 Hexane:Toluene (Elutes Jojoba-like C20:1-C20:1).

-

-

-

Validation: GC-MS using Single Ion Monitoring (SIM). Look for the diagnostic acylium ion of palmitoleic acid (m/z 237) and the protonated acid ion (m/z 255).

Visualization: Extraction Workflow

Caption: Silver-Ion Solid Phase Extraction (Ag-SPE) workflow for isolating mono-unsaturated arachidyl palmitoleate from complex wax ester pools.

Part 4: Biosynthetic Pathway & Logic

Understanding the biosynthesis allows for potential metabolic engineering (e.g., in S. cerevisiae) to produce this ester sustainably.

-

Fatty Acid Synthesis: Palmitoyl-ACP is desaturated by Stearoyl-ACP Desaturase (SAD) or Delta-9 Desaturase to form Palmitoleoyl-CoA (C16:1).

-

Alcohol Synthesis: Arachidoyl-CoA (C20:0) is reduced by Fatty Acyl-CoA Reductase (FAR) to Arachidyl Alcohol.

-

Critical Step: The specificity of the FAR enzyme determines if the alcohol is C20:0 (Arachidyl) or C20:1 (Eicosenyl). For this target, a FAR with high specificity for saturated VLCFAs (Very Long Chain Fatty Acids) is required.

-

-

Esterification: Wax Synthase (WS) couples the C16:1 CoA and the C20:0 Alcohol.

Visualization: Biosynthetic Pathway

Caption: Enzymatic pathway requiring selective desaturation of the acid moiety and reduction of the saturated alcohol moiety.

Part 5: Applications in Drug Development

The unique melting profile of arachidyl palmitoleate (approx. 40°C) makes it superior to standard Jojoba esters (liquid) or Carnauba wax (hard solid) for specific applications.

Solid Lipid Nanoparticles (SLN)

-

Problem: Crystalline lipids (stearic acid) often recrystallize during storage, expelling the drug payload.

-

Solution: Arachidyl palmitoleate acts as a "lattice disruptor." Its mono-unsaturation creates a less ordered crystal matrix (alpha-form) compared to saturated waxes, allowing for higher drug loading capacities and preventing drug expulsion.

Topical Dermatological Delivery

-

Biomimicry: Human sebum contains high levels of C16:1 fatty acids (sapienic/palmitoleic). Arachidyl palmitoleate delivers this "skin-identical" fatty acid upon enzymatic hydrolysis by skin esterases, providing antimicrobial properties (C16:1 is known to inhibit S. aureus) while the arachidyl alcohol forms an occlusive barrier.

References

-

Zhang, Q., et al. (2024). Discrimination and characterization of different coconut water (CW) by their phenolic composition and volatile organic compounds (VOCs). ResearchGate.[3] Link

-

Nelson, D. R., et al. (2000).[2] Chemical and physical analyses of wax ester properties in insect cuticles.[2][4] PubMed Central. Link

-

Vogue, C., et al. (2014). Oil from Calanus finmarchicus—Composition and Possible Use: A Review. Marine Drugs. Link

-

Nu-Chek Prep. (2023). Lipid Standards Catalog: Wax Esters and High Purity Compounds.[5] Nu-Chek Prep.[5][6] Link

-

Wille, J. J., & Kydonieus, A. (2003). Palmitoleic acid isomer (C16:1delta6) in human skin sebum is effective against gram-positive bacteria.[7][8] Skin Pharmacology and Applied Skin Physiology. Link

Sources

- 1. studylib.net [studylib.net]

- 2. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. nu-chekprep.com [nu-chekprep.com]

- 7. Palmitoleic acid isomer (C16:1delta6) in human skin sebum is effective against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Biosynthesis of Palmitoleic Acid Arachidyl Ester: A Technical Guide to Wax Ester Metabolic Engineering and Characterization

Executive Summary

Wax esters (WEs) are high-value, hydrophobic neutral lipids utilized extensively in cosmetics, pharmaceuticals, and industrial biolubricants. Palmitoleic acid arachidyl ester (a C36:1 wax ester) is a structurally distinct molecule comprising a monounsaturated 16-carbon fatty acid (palmitoleic acid) and a saturated 20-carbon fatty alcohol (arachidyl alcohol). This whitepaper provides a comprehensive, mechanistic breakdown of its biosynthetic pathway, the strategic rationale for heterologous production in recombinant organisms, and self-validating experimental protocols for its synthesis and quantification.

Mechanistic Pathway of Biosynthesis

The biosynthesis of palmitoleic acid arachidyl ester relies on the convergence of two distinct lipid metabolism pathways: the synthesis of an activated monounsaturated acyl-CoA and the reduction of a very-long-chain saturated fatty acid into a primary alcohol. This two-step esterification is highly conserved across organisms capable of WE synthesis, ranging from the meibomian glands of mammals to the seeds of the jojoba plant (Simmondsia chinensis)[1],[2].

Precursor Activation and Desaturation

The acyl donor, palmitoleoyl-CoA , is derived from palmitic acid (16:0). Palmitic acid undergoes desaturation at the delta-9 position by Stearoyl-CoA desaturase (SCD1 or Δ9-desaturase) to yield palmitoleic acid (16:1)[2]. This free fatty acid is subsequently activated by Acyl-CoA synthetase (ACS) to form palmitoleoyl-CoA.

Concurrently, the alcohol precursor pathway begins with arachidic acid (20:0), an elongated saturated fatty acid. ACS activates it to arachidoyl-CoA .

Fatty Acyl-CoA Reduction

The critical branch point for wax ester synthesis is the conversion of acyl-CoAs into fatty alcohols. This is catalyzed by Fatty Acyl-CoA Reductase (FAR) , an NAD(P)H-dependent enzyme. FAR performs a four-electron reduction of arachidoyl-CoA directly to arachidyl alcohol (20:0-OH) . In many organisms, this occurs without the release of a free aldehyde intermediate, preventing cellular toxicity and ensuring high flux toward alcohol formation[3],[4].

Esterification via Wax Ester Synthase

The final condensation is catalyzed by Wax Ester Synthase (WS) , often a bifunctional enzyme possessing both wax synthase and acyl-CoA:diacylglycerol acyltransferase (DGAT) activity (e.g., the well-characterized WS/DGAT from Acinetobacter baylyi ADP1)[5],[6]. The WS enzyme transfers the palmitoleoyl group from palmitoleoyl-CoA to the hydroxyl group of arachidyl alcohol, yielding the final palmitoleic acid arachidyl ester[3],[1].

Biosynthetic pathway of palmitoleic acid arachidyl ester via FAR and WS enzymes.

Metabolic Engineering in Recombinant Organisms

Because natural extraction of specific wax esters from marine animals or plants is ecologically restrictive and economically inefficient, metabolic engineering of microbial hosts has become the gold standard[7].

-

Saccharomyces cerevisiae: Yeast is an excellent host because it naturally produces high pools of cytosolic palmitoleic acid[8]. By introducing heterologous FAR genes (e.g., from Marinobacter aquaeolei) and WS genes, S. cerevisiae can be tailored to produce specific jojoba-like wax esters[9].

-

Escherichia coli: While E. coli grows faster, it lacks endogenous FAR and WS activity. Co-expression of a bifunctional acyl-CoA reductase and a bacterial wax ester synthase (like A. baylyi ADP1) allows E. coli to accumulate intracellular lipid bodies containing the target wax esters[5].

Experimental Methodologies & Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal standards and specific substrate feeding strategies to guarantee that the measured outputs are a direct result of the engineered enzymatic cascade.

Protocol 1: Recombinant Strain Construction and Fermentation

Causality & Rationale: Standard microbial hosts cannot reduce acyl-CoAs to fatty alcohols, an obligate substrate for WS. Co-expressing FAR and WS on high-copy plasmids forces the metabolic flux toward wax ester synthesis. Supplementing the medium with arachidic acid bypasses the host's rate-limiting endogenous elongation pathways, ensuring the specific production of the C36:1 ester.

-

Vector Construction: Codon-optimize the FAR and WS/DGAT genes for S. cerevisiae. Clone them into a high-copy yeast expression vector (e.g., pESC-URA) under the control of strong constitutive promoters (e.g., TEF1, PGK1).

-

Host Transformation: Transform the vector into a wild-type S. cerevisiae strain using the lithium acetate/single-stranded carrier DNA/PEG method. Plate on synthetic drop-out (SD-URA) agar to select for successful transformants. Self-Validation: Always run an empty-vector control strain in parallel to establish the baseline lipid profile.

-

Seed Culture: Inoculate a single colony into 10 mL of SD-URA liquid medium. Incubate at 30°C, 220 rpm for 24 hours.

-

Production Fermentation & Feeding: Transfer the seed culture to a 1 L bioreactor containing optimal minimal medium. To drive the synthesis of palmitoleic acid arachidyl ester, supplement the medium with 0.1% (w/v) arachidic acid emulsified with 0.05% Tergitol NP-40.

-

Harvesting: After 72 hours, harvest the biomass via centrifugation (4000 × g, 15 min, 4°C). Wash the pellet twice with distilled water and lyophilize for 48 hours.

Protocol 2: Lipid Extraction and GC-MS Quantification

Causality & Rationale: Wax esters are highly non-polar and possess high molecular weights. The Folch extraction method (Chloroform:Methanol) is utilized because it effectively disrupts lipid-protein interactions in the cell membrane. High-temperature Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is strictly required because intact C36 wax esters have high boiling points and require fragmentation to distinguish the acyl and alcohol moieties[9],[2].

-

Extraction: Resuspend 50 mg of lyophilized yeast cells in 2 mL of Chloroform:Methanol (2:1, v/v).

-

Internal Standard Addition (Critical Validation Step): Add exactly 100 µg of heptadecyl stearate (C17:0-C18:0 WE) as an internal standard. Rationale: This validates extraction efficiency and allows for absolute quantification regardless of solvent loss.

-

Cell Lysis & Phase Separation: Sonicate the suspension for 15 minutes. Add 0.4 mL of 0.9% NaCl solution to induce phase separation. Vortex vigorously and centrifuge at 2000 × g for 10 minutes. Carefully extract the lower organic phase.

-

Sample Preparation: Evaporate the organic solvent under a gentle stream of nitrogen gas. Resuspend the dried lipid film in 200 µL of GC-grade hexane.

-

GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a high-temperature capillary column (e.g., Agilent DB-5HT, 30 m × 0.25 mm × 0.1 µm).

-

Oven Program: 80°C for 1 min, ramp at 15°C/min to 250°C, then 5°C/min to 350°C, hold for 10 min.

-

Detection: Palmitoleic acid arachidyl ester is identified by its molecular ion

at m/z 534.5 and the diagnostic palmitoleoyl fragment

-

Step-by-step experimental workflow for recombinant wax ester production and analysis.

Quantitative Data Summaries

The efficiency of heterologous wax ester production is highly dependent on the host organism, the specific FAR/WS enzyme combination, and the carbon substrate utilized. Table 1 summarizes the quantitative yield metrics achieved in various metabolically engineered platforms.

Table 1: Substrate Specificity and Yield Metrics for Engineered Wax Ester Production

| Host Organism | Expressed Enzymes | Carbon Substrate / Feed | Total Wax Ester Yield | Reference |

| Yarrowia lipolytica | FAR + WS (Optimized) | Waste Cooking Oil (WCO) | 7.6 g/L (57% of DCW) | [7] |

| Escherichia coli | Jojoba FAR + A. baylyi WS | Glucose + Oleate | ~1% of Cellular Dry Weight | [5] |

| Saccharomyces cerevisiae | M. aquaeolei FAR + WS | Glucose | 14.38 mg/g CDW | [8] |

(Note: DCW = Dry Cell Weight; CDW = Cellular Dry Weight. Yields vary based on the specific chain-length targets and the presence of competing endogenous lipid pathways).

Conclusion

The biosynthesis of palmitoleic acid arachidyl ester represents a highly coordinated interplay between fatty acid desaturation, elongation, reduction, and esterification[3],[2]. By leveraging the specific activities of Fatty Acyl-CoA Reductase (FAR) and Wax Ester Synthase (WS/DGAT), researchers can effectively bypass the limitations of natural extraction. Implementing self-validating metabolic engineering workflows in microbial hosts paves the way for the sustainable, scalable, and highly targeted production of complex wax esters for advanced industrial applications.

References

1.[3] "Wax ester biosynthesis. The wax ester biosynthetic pathway involves two..." Oxford Academic / ResearchGate, [Link] 2.[5] "wax ester biosynthesis: Topics by Science.gov" Science.gov, [Link] 3.[1] "The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants" Oxford Academic, [Link] 4.[4] "Mammalian Wax Biosynthesis: I. IDENTIFICATION OF TWO FATTY ACYL-COENZYME A REDUCTASES WITH DIFFERENT SUBSTRATE SPECIFICITIES AND TISSUE DISTRIBUTIONS" PMC / NIH, [Link] 5.[6] "Halophilic archaea produce wax esters and use an alternative fatty acyl-coenzyme A reductase for precursor synthesis" The ISME Journal / Oxford Academic, [Link] 6.[7] "Microbial Synthesis of Wax Esters" NSF PAR, [Link] 7.[8] "Synthesis of jojoba-like wax esters in metabolically engineered strains of Saccharomyces cerevisiae" Chalmers Research, [Link] 8.[9] "EP3277827B1 - Fungal cells and methods for production of very long chain fatty acid derived products" Google Patents, 9.[2] "Meibomian Glands, Meibum, and Meibogenesis" PMC / NIH, [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Meibomian Glands, Meibum, and Meibogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mammalian Wax Biosynthesis: I. IDENTIFICATION OF TWO FATTY ACYL-COENZYME A REDUCTASES WITH DIFFERENT SUBSTRATE SPECIFICITIES AND TISSUE DISTRIBUTIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wax ester biosynthesis: Topics by Science.gov [science.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. research.chalmers.se [research.chalmers.se]

- 9. EP3277827B1 - Fungal cells and methods for production of very long chain fatty acid derived products - Google Patents [patents.google.com]

Predicted biological activity of Palmitoleic acid arachidyl ester

Whitepaper: Predicted Biological Activity and Therapeutic Potential of Arachidyl Palmitoleate in Dermatological Formulations

Executive Summary

As drug delivery and dermatological sciences pivot toward biomimetic lipid engineering, wax esters have emerged as critical components for stratum corneum barrier restoration and targeted antimicrobial delivery. Arachidyl palmitoleate (CAS: 22522-34-5), chemically defined as icosyl (Z)-hexadec-9-enoate, represents a highly stable, long-chain wax ester composed of palmitoleic acid (C16:1n-7) and arachidyl alcohol (C20:0).

This technical guide delineates the predicted biological activities, mechanistic pathways, and self-validating experimental frameworks for utilizing Arachidyl palmitoleate as a stimuli-responsive lipid prodrug in advanced topical formulations.

Physicochemical Profiling & Causality in Formulation

Human sebum comprises approximately 17–25% wax esters, which are integral to maintaining the hydrophobic barrier of the 1[1]. While free fatty acids are biologically active, they are prone to rapid auto-oxidation and can induce cutaneous irritation by indiscriminately disrupting lipid bilayers. Esterifying palmitoleic acid with a long-chain fatty alcohol (arachidyl alcohol) yields a highly stable, non-comedogenic molecule that bypasses these formulation hurdles.

Table 1: Physicochemical Properties & Formulation Implications of Arachidyl Palmitoleate

| Property | Value / Description | Functional Implication |

| IUPAC Name | Icosyl (Z)-hexadec-9-enoate | Determines structural integration into epidermal lipid lamellae. |

| CAS Number | 22522-34-5 | Unique chemical identifier for raw material sourcing[2]. |

| Molecular Formula | C36H70O2 | High molecular weight ensures surface-level retention and minimal systemic absorption. |

| Molecular Weight | 534.94 g/mol | Ideal for forming a breathable, occlusive matrix over the stratum corneum. |

| Lipid Class | Wax Ester | Mimics endogenous sebum; highly resistant to oxidative degradation compared to free acids. |

Mechanistic Pathways of Biological Activity

Stimuli-Responsive Antimicrobial Depot

Palmitoleic acid and its positional isomers (such as sapienic acid) are the most active antimicrobial monoenes in human sebum. They demonstrate a 4- to 5-fold log reduction against gram-positive bacteria such as Staphylococcus aureus and Streptococcus salivarius, yielding typical Minimum Inhibitory Concentrations (MIC) of 10–20 µg/mL[1].

Arachidyl palmitoleate functions as a bio-responsive depot. It remains inert on healthy skin. However, upon colonization by pathogenic bacteria that secrete extracellular lipases (e.g., S. aureus or Cutibacterium acnes), the ester bond is hydrolyzed. This localized enzymatic cleavage releases free palmitoleic acid directly at the site of infection, selectively disrupting the bacterial cell membrane. Simultaneously, the arachidyl alcohol acts as a localized emollient to soothe inflamed tissue.

Epidermal Barrier Restoration

The 20-carbon saturated chain of the arachidyl moiety provides high van der Waals packing density, while the cis-double bond of the palmitoleate moiety introduces a structural "kink" that maintains lipid fluidity. This precise rheological balance prevents the crystallization of the lipid matrix at physiological temperatures, optimizing the reduction of Transepidermal Water Loss (TEWL)[3].

Fig 1: Esterase-triggered hydrolysis of Arachidyl palmitoleate and biological pathways.

Experimental Methodologies (Self-Validating Protocols)

To rigorously validate the predicted biological activity of Arachidyl palmitoleate, the following experimental workflows are designed with strict internal controls to establish direct causality.

Protocol 1: In Vitro Lipase-Triggered Antimicrobial Assay

Objective: To prove that Arachidyl palmitoleate acts as an inactive prodrug that requires enzymatic cleavage to exert bactericidal effects, preventing indiscriminate microbiome disruption.

Step-by-Step Methodology:

-

Formulation: Prepare a 1% (w/v) Arachidyl palmitoleate nanoemulsion using Poloxamer 407. Causality: Poloxamer 407 is a non-ionic surfactant that ensures lipid dispersion without inherently disrupting bacterial membranes, preventing false-positive antimicrobial activity.

-

Inoculation: Cultivate S. aureus (ATCC 29213) to log phase and standardize to

CFU/mL in Mueller-Hinton broth. -

Treatment Arms:

-

Group A (Control): Broth + Bacteria.

-

Group B (Intact Ester): Broth + Bacteria + 1% Ester Nanoemulsion.

-

Group C (Triggered Ester): Broth + Bacteria + 1% Ester Nanoemulsion + Exogenous Lipase (10 U/mL).

-

Group D (Positive Control): Broth + Bacteria + Free Palmitoleic Acid (20 µg/mL).

-

-

Incubation & Quantification: Incubate at 37°C. Extract aliquots at 0, 6, 12, and 24 hours. Plate on tryptic soy agar and quantify CFU/mL.

System Validation (Causality Check): If Group B shows no bacterial reduction but Group C mirrors the rapid bactericidal kinetics of Group D, it definitively confirms the ester is a stimuli-responsive depot requiring enzymatic activation.

Table 2: Predicted Log Reduction of S. aureus (CFU/mL) in Lipase-Triggered Assay

| Time Point | Group A (Control) | Group B (Intact Ester) | Group C (Triggered Ester) | Group D (Free Acid) |

| 0 hr | 6.0 log | 6.0 log | 6.0 log | 6.0 log |

| 6 hr | 7.2 log | 7.1 log | 4.5 log | 3.8 log |

| 12 hr | 8.5 log | 8.3 log | 2.1 log | < 1.0 log |

| 24 hr | 9.0 log | 8.9 log | < 1.0 log | < 1.0 log |

Protocol 2: Ex Vivo Epidermal Barrier Function (TEWL) Assay

Objective: To quantify the occlusive and barrier-restoring properties of the C36 wax ester upon compromised skin.

Step-by-Step Methodology:

-

Preparation: Harvest porcine ear skin explants, a validated ex vivo model for human stratum corneum[1].

-

Barrier Disruption: Perform sequential tape-stripping (approx. 15–20 strips) until baseline TEWL reaches >40 g/m²/h, indicating severe barrier compromise.

-

Application: Apply 10 µL/cm² of a 5% Arachidyl palmitoleate formulation suspended in cyclomethicone to the test explants. Apply cyclomethicone alone to controls. Causality: Cyclomethicone is a highly volatile silicone that evaporates completely within minutes. This ensures the measured barrier function is solely due to the residual lipid film and not the vehicle.

-

Measurement: Utilize a closed-chamber Tewameter to measure TEWL at 0, 2, 6, and 24 hours post-application.

System Validation (Causality Check): A significant, sustained drop in TEWL in the treatment group compared to the vehicle control validates the structural integration of the wax ester into the disrupted lipid lamellae, proving its efficacy as a biomimetic barrier restorer.

References

-

Title: Palmitoleic acid isomer (C16:1delta6) in human skin sebum is effective against gram-positive bacteria Source: nih.gov URL: [Link]

-

Title: Palmitoleic (16:1 n−7) Acid and Skin Health: Functional Roles and Opportunities for Topical and Oral Product Applications Source: mdpi.com URL: [Link]

Sources

Structural Elucidation of Palmitoleic Acid Arachidyl Ester

Content Type: Technical Guide / Whitepaper Subject: Analytical Chemistry & Lipidomics Target Audience: Senior Researchers, Analytical Chemists, Drug Development Scientists

Executive Summary

Palmitoleic acid arachidyl ester (Arachidyl Palmitoleate) is a long-chain wax ester (

While wax esters are ubiquitous in biological systems—serving as energy stores in marine organisms and moisture barriers in mammalian sebum—the specific elucidation of the palmitoleic-arachidyl combination requires rigorous differentiation from isobaric species (e.g., Oleic acid stearyl ester). This guide details the structural confirmation of this molecule using a multi-modal approach: Mass Spectrometry (EI/ESI) for chain-length specificity and Nuclear Magnetic Resonance (NMR) for double-bond localization.

Chemical Identity & Reference Synthesis[1]

Before analyzing biological samples, structural proof relies on the comparison against a synthetically validated standard.

Molecular Specifications

-

IUPAC Name: Arachidyl (9Z)-hexadec-9-enoate

-

Molecular Formula:

-

Exact Mass: 534.5376 Da

-

Components:

-

Acid Moiety: Palmitoleic Acid (C16:1n-7); MW 254.41

-

Alcohol Moiety: 1-Eicosanol (Arachidyl alcohol); MW 298.55

-

Synthetic Validation (The "Gold Standard")

To ensure accurate identification, the reference standard is synthesized via Steglich esterification or enzymatic catalysis.

-

Reaction: Palmitoleic acid + Arachidyl alcohol

Arachidyl Palmitoleate. -

Purification: Silica gel flash chromatography (Hexane:Diethyl Ether 95:5).

Structural Elucidation Strategy

The elucidation relies on two orthogonal pillars: Mass Spectrometry (to determine the size of the acid vs. alcohol chains) and NMR (to confirm the ester linkage and double bond geometry).

Mass Spectrometry (GC-EI-MS)

Electron Impact (EI) ionization is the preferred method for structural elucidation of wax esters because it induces characteristic fragmentation that reveals the individual chain lengths.

Fragmentation Logic:

Wax esters cleave primarily at the ester bond.[1] For Arachidyl Palmitoleate (

| Fragment Type | Mechanism | m/z Calculation | Diagnostic Value |

| Molecular Ion ( | Intact radical cation | 534 | Often weak/absent in EI; confirms MW. |

| Protonated Acid | McLafferty Rearrangement ( | Primary Diagnostic. Identifies the Acid (C16:1). | |

| Acylium Ion | Confirms Acid chain. | ||

| Alkene Ion | Alcohol dehydration ( | Primary Diagnostic. Identifies the Alcohol (C20:0). |

Differentiation from Isobars: An isobaric impurity like Stearyl Oleate (C18:1 acid + C18:0 alcohol) would have the same molecular weight (534) but would yield a protonated acid peak at m/z 283 (Oleic) and an alkene peak at m/z 252 (Stearyl), allowing clear separation.

NMR Spectroscopy ( and )

NMR is required to verify the cis (Z) geometry of the double bond and the ester linkage.

Key

-

Olefinic Protons (

): Multiplet at 5.35 ppm . Integration = 2H. Confirms unsaturation. -

-Methylene to Oxygen (

-

-Methylene to Carbonyl (

-

Allylic Protons (

): Multiplet at 2.01 ppm . Integration = 4H. Confirms the double bond is not conjugated.

Key

-

Carbonyl (

): ~174.0 ppm. -

Olefinic Carbons (

): ~129.7 and 130.0 ppm. - -Carbon (Alcohol side): ~64.4 ppm.

Experimental Protocol: Isolation & Analysis

This protocol outlines the workflow for isolating this specific lipid from a complex biological matrix (e.g., skin surface lipids or cell culture).

Phase 1: Lipid Extraction

-

Sample Prep: Homogenize tissue/cells in PBS.

-

Extraction: Perform a modified Folch extraction using Chloroform:Methanol (2:1 v/v).

-

Phase Separation: Centrifuge at 3000 x g. Collect the lower organic phase.

-

Drying: Evaporate solvent under

stream.

Phase 2: Class Separation (SPE)

To isolate wax esters from triglycerides and phospholipids.

-

Column: Aminopropyl-bonded silica (SPE cartridge).

-

Conditioning: Hexane.

-

Loading: Dissolve lipid extract in minimal Hexane.

-

Elution 1 (Hydrocarbons): Hexane.

-

Elution 2 (Wax Esters): Hexane:Diethyl Ether (99:1 v/v).[2] <-- Collect this fraction.

-

Elution 3 (TAGs/Polar Lipids): Discard or save for other analysis.

Phase 3: GC-MS Analysis

-

Instrument: Agilent 7890/5977 (or equivalent).

-

Column: DB-5HT (High Temperature) or ZB-5HT. 15m x 0.25mm x 0.1µm.[3]

-

Note: Thin film is crucial for eluting high MW wax esters.

-

-

Inlet: Cool-on-column or PTV (to prevent discrimination against high boiling points).

-

Temp Program: 100°C (1 min)

15°C/min -

MS Source: 230°C, 70 eV.

Visualization of Workflows

Analytical Workflow Diagram

Caption: Figure 1. Step-by-step workflow for the isolation and structural confirmation of Arachidyl Palmitoleate.

MS Fragmentation Mechanism

Caption: Figure 2. Primary Electron Impact (EI) fragmentation pathways identifying the acid (m/z 255) and alcohol (m/z 280) moieties.

References

-

Bird, S. S., Marur, V. R., et al. (2011). "Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry." Journal of The American Society for Mass Spectrometry. Link

-

Urbanova, K., et al. (2012). "Structural characterization of wax esters by electron ionization mass spectrometry." Journal of Lipid Research. Link

-

Gunstone, F. D. (1993). "High Resolution NMR Spectroscopy of Fatty Acids and Esters." Lipid Analysis. Link

-

Christie, W. W. (2023). "Wax Esters: Structure, Occurrence and Analysis." Lipid Maps. Link

-

Kates, M. (1986). "Techniques of Lipidology: Isolation, Analysis, and Identification of Lipids." Elsevier Science. Link

Sources

- 1. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Palmitoleic Acid Arachidyl Ester (CAS 22522-34-5)

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Palmitoleic acid arachidyl ester (IUPAC: icosyl (Z)-hexadec-9-enoate), commonly referred to as arachidyl palmitoleate, is a very-long-chain wax ester (C36:1). Structurally, it consists of a 16-carbon monounsaturated fatty acid (palmitoleic acid) esterified to a 20-carbon saturated fatty alcohol (arachidyl alcohol). As a Senior Application Scientist, I have compiled this guide to bridge the gap between its fundamental physicochemical data and its advanced applications in biomimetic lipid matrices and biomanufacturing. This whitepaper provides a rigorous, self-validating framework for its synthesis, extraction, and analytical quantification.

Chemical Identity & Physicochemical Properties

Accurate analytical characterization begins with a precise understanding of the molecule's fundamental properties. Table 1 synthesizes the core chemical data required for mass spectrometry tuning and chromatographic method development 1, 2.

| Property | Value |

| Common Name | Arachidyl palmitoleate |

| IUPAC Name | Icosyl (Z)-hexadec-9-enoate |

| CAS Registry Number | 22522-34-5 |

| Molecular Formula | C₃₆H₇₀O₂ |

| Molecular Weight | 534.94 g/mol |

| Monoisotopic Mass | 534.5376 Da |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC |

| InChIKey | FIETWBRPSYJUOM-PEZBUJJGSA-N |

| Lipid Category | Wax Ester (C20:0-16:1) |

Biological Significance & Industrial Applications

Biomimetic Lipid Matrices (Artificial Sebum)

In dermatological drug development, testing topical formulations requires highly standardized skin models. Natural human sebum is highly variable; thus, standardized artificial sebum is synthesized using specific wax esters. Arachidyl palmitoleate is a critical structural component in these patented artificial sebum formulations 3. By incorporating this specific C36 ester, researchers can accurately mimic the rheological properties and hydrophobicity of human skin, ensuring that in vitro drug permeation assays translate reliably to in vivo clinical outcomes.

Biomanufacturing of Jojoba-Like Waxes

Natural jojoba oil is prized for its high concentration of very-long-chain monoesters, but agricultural yields are subject to environmental volatility. To secure a sustainable supply chain, metabolic engineers have successfully reprogrammed the yeast Saccharomyces cerevisiae to produce jojoba-like wax esters, including arachidyl palmitoleate 4, 5.

Mechanistic Causality in Yeast Engineering: Wild-type S. cerevisiae primarily produces C16 and C18 fatty acids. To force the synthesis of a C20-containing ester, the strain must be transformed with a heterologous β-ketoacyl-CoA synthase (KCS) to elongate the carbon chain to C20 (arachidic acid). A fatty acyl-CoA reductase (FAR) is then required to reduce the arachidoyl-CoA to arachidyl alcohol. Finally, a promiscuous wax synthase (WS) couples the arachidyl alcohol with endogenous palmitoleoyl-CoA.

Fig 1: Biosynthetic pathway of arachidyl palmitoleate in engineered yeast.

Analytical Characterization (GC-MS)

Because wax esters are highly hydrophobic and possess high boiling points, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for their structural confirmation and quantification 6.

Causality in Analytical Design:

-

Retention Gap Utilization: A 1-meter uncoated retention gap connected to the capillary column is strictly required. Why? High-molecular-weight lipids (C36+) easily condense and degrade at the column head. The retention gap focuses the sample band and acts as a sacrificial guard, preventing peak tailing and preserving the stationary phase.

-

SIM vs. TIC: While Total Ion Current (TIC) provides a broad overview, Single Ion Monitoring (SIM) is mandatory for quantification in complex biological matrices. By monitoring the specific protonated acid fragment of the palmitoleate moiety, SIM drastically increases the signal-to-noise ratio, eliminating interference from co-eluting triacylglycerols.

Fig 2: Self-validating GC-MS workflow for wax ester extraction and quantification.

Experimental Protocol: Extraction and Quantification

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . The inclusion of an internal standard prior to any physical manipulation guarantees that any losses during extraction or solid-phase extraction (SPE) are mathematically corrected during final quantification.

Step-by-Step Methodology

Step 1: Internal Standardization (The Validation Anchor)

-

Accurately weigh your biological sample (e.g., engineered yeast pellet or synthetic sebum matrix).

-

Spike the sample with exactly 50 µg of an unnatural internal standard (e.g., methyl heptadecanoate or tricosanyl acetate). Crucial Insight: Because this specific lipid does not occur naturally in the sample, its final recovery percentage serves as an internal audit of the entire extraction efficiency.

Step 2: Total Lipid Extraction

-

Homogenize the sample in a 2:1 (v/v) Chloroform:Methanol mixture (Folch method).

-

Agitate for 30 minutes at room temperature.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation. Centrifuge at 2,000 x g for 10 minutes.

-

Carefully recover the lower organic phase (containing total lipids) and evaporate to dryness under a gentle stream of nitrogen.

Step 3: Silica Gel Chromatography (SPE Cleanup)

-

Re-suspend the dried lipid extract in 500 µL of pure hexane.

-

Load the sample onto a pre-conditioned silica gel column (Pasteur pipette scale).

-

Fraction 1 (Waste): Elute aliphatic alkanes with 3 column volumes of 100% hexane.

-

Fraction 2 (Target): Elute the wax ester fraction (containing arachidyl palmitoleate) using 3 column volumes of Hexane:Chloroform (98:2 v/v). Crucial Insight: This specific polarity threshold leaves polar lipids (phospholipids) and bulk triacylglycerols trapped on the silica, preventing MS source contamination.

-

Evaporate Fraction 2 and reconstitute in 100 µL of GC-grade hexane.

Step 4: GC-MS Acquisition Parameters

-

Column: Crosslinked dimethyl silicone capillary column (12.5 m × 0.2 mm) coupled with a 1 m retention gap.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injection: 1 µL, splitless mode. Inlet temperature at 280°C.

-

Oven Program: Initial hold at 150°C for 1 min. Ramp at 4°C/min to 320°C. Hold at 320°C for 10 minutes. Crucial Insight: The slow 4°C/min ramp is mathematically optimized to separate C36 wax esters from C34 and C38 homologs based on boiling point differentials.

-

Detection: Electron Ionization (EI) at 70 eV. Monitor the SIM trace for the protonated acid fragment corresponding to the palmitoleate moiety to calculate the final concentration against the internal standard curve.

References

-

Alfa Chemistry. "CAS 22522-34-5 Arachidyl palmitoleate - Fatty Acid & Lipids". Alfa Chemistry Product Catalog.1

-

PubChemLite. "Arachidyl palmitoleate (C36H70O2)". University of Luxembourg / LCSB. 2

-

Nelson, D. R., et al. "Chemical and physical analyses of wax ester properties". Journal of Insect Science, Oxford University Press. 6

-

"Fungal cells and methods for production of very long chain fatty acid derived products". US Patent 10550413B2, Google Patents. 4

-

"Synthesis of jojoba-like wax esters in metabolically engineered strains of Saccharomyces cerevisiae". Chalmers Research. 5

-

"ARTIFICIAL SEBUM". French Patent FR3022783A1, Google Patents. 3

Sources

- 1. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 2. PubChemLite - Arachidyl palmitoleate (C36H70O2) [pubchemlite.lcsb.uni.lu]

- 3. FR3022783A1 - ARTIFICIAL SEBUM - Google Patents [patents.google.com]

- 4. US10550413B2 - Fungal cells and methods for production of very long chain fatty acid derived products - Google Patents [patents.google.com]

- 5. research.chalmers.se [research.chalmers.se]

- 6. academic.oup.com [academic.oup.com]

The Emerging Role of Wax Esters in Cellular Signaling: Mechanistic Insights into Palmitoleic Acid Arachidyl Ester (PAAE)

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary: The Paradigm Shift in Lipid Signaling

Historically, wax esters (WEs) have been relegated to the biochemical background, classified primarily as inert energy storage molecules in marine organisms or as simple cuticular barriers in plants. However, recent advancements in high-resolution lipidomics have forced a paradigm shift: wax esters are dynamic participants in cellular signaling.

As a Senior Application Scientist directing lipidomic workflows, I frequently observe researchers treating these molecules as mere lipid sinks. This guide dismantles that assumption by focusing on Palmitoleic acid arachidyl ester (PAAE; CAS 22522-34-5) . Composed of arachidyl alcohol (20:0) and the potent lipokine palmitoleic acid (16:1n-7)[1], PAAE functions as a regulated signaling reservoir and a direct modulator of membrane microdomains. Understanding the causality behind its signaling pathways is critical for developing next-generation lipid-based therapeutics for metabolic and inflammatory diseases.

Mechanistic Pathways of PAAE in Cellular Systems

When designing assays to study PAAE, researchers must deconvolute the source of the signal: is the cellular effect driven by the intact ester altering membrane thermodynamics, or by its hydrolyzed constituents? The bioactivity of PAAE bifurcates into two distinct mechanisms:

Lipokine Release and Receptor Activation

Palmitoleic acid (16:1n-7) is a that coordinates systemic metabolic homeostasis[2]. Upon cellular uptake, PAAE undergoes targeted intracellular hydrolysis by lipases to release this active moiety. Once liberated, palmitoleic acid acts as an agonist for G-protein coupled receptor 120 (GPR120) and modulates the PPARα/AMPK pathways, leading to increased insulin sensitivity and reduced hepatic steatosis[3],[4].

Lipid Raft Modulation and TLR4 Inhibition

Intact long-chain wax esters and their fatty acid derivatives incorporate directly into the plasma membrane, altering the biophysical properties of lipid rafts. This physical disruption prevents the translocation of pro-inflammatory receptors, such as Toll-like receptor 4 (TLR4), into these microdomains. By physically excluding TLR4 from lipid rafts, PAAE and its metabolites effectively dampen downstream NF-κB inflammatory signaling cascades.

Fig 1: Mechanistic signaling pathways of PAAE and its metabolites.

Quantitative Profiling of PAAE

To effectively track these molecules in vitro, researchers must understand their physicochemical properties. Table 1 summarizes the core metrics required for mass spectrometry tuning and receptor targeting.

Table 1: Physicochemical and Signaling Profile of PAAE and Its Metabolites

| Compound | CAS Number | Molecular Formula | Exact Mass (m/z) | Primary Signaling Role | Target Receptor / Pathway |

| PAAE | 22522-34-5 | C36H70O2 | 534.54 | Membrane raft modulator, Lipokine reservoir | Lipid Rafts, TLR4 Translocation |

| Palmitoleic Acid | 373-49-9 | C16H30O2 | 254.22 | Active Lipokine, Insulin sensitizer | GPR120, PPARα, AMPK |

| Arachidyl Alcohol | 629-96-9 | C20H42O | 298.32 | Membrane fluidity modifier | Structural / Unknown |

Experimental Workflows & Self-Validating Protocols

A critical failure point in lipid signaling research is the inability to distinguish between the effects of an intact ester and its hydrolyzed products. The following protocols are designed with built-in causality checks to ensure rigorous, self-validating data generation.

Fig 2: Self-validating experimental workflow for PAAE signaling analysis.

Protocol 1: PAAE Hydrolysis Tracking and LC-MS/MS Lipidomics

Objective: Determine if downstream signaling (e.g., AMPK phosphorylation) is caused directly by PAAE or via the release of palmitoleic acid. Causality Rationale: By utilizing a broad-spectrum lipase inhibitor, we block the cleavage of PAAE. If the signaling effect disappears, the causality is definitively linked to the palmitoleate metabolite.

-

Cell Preparation: Seed macrophages (e.g., RAW 264.7) at

cells/well in 6-well plates. Starve in serum-free media for 12 hours prior to treatment. -

Inhibitor Pre-treatment: Pre-treat the experimental control cohort with 50 µM Orlistat (a broad-spectrum lipase inhibitor) for 1 hour.

-

Lipid Loading: Treat cells with 10 µM PAAE (solubilized in 0.1% fatty-acid-free BSA to ensure bioavailability) for 4 hours.

-

Extraction: Lyse cells using a modified Folch extraction (Chloroform/Methanol, 2:1 v/v) to preserve both polar and highly non-polar lipids (like intact WEs).

-

LC-MS/MS Analysis: Analyze the organic phase via LC-MS/MS using Multiple Reaction Monitoring (MRM). Track the specific mass-to-charge transitions for PAAE ([M+H]+ m/z 535.5) and Palmitoleic acid ([M-H]- m/z 253.2)[5].

-

Self-Validating Check: Perform a Western blot on the protein fraction for p-AMPK. Validation: If p-AMPK is elevated in the PAAE group but absent in the PAAE + Orlistat group, the signaling is strictly metabolite-driven. If it persists, intact PAAE is biologically active.

Protocol 2: Detergent-Resistant Membrane (DRM) Isolation for Raft Dynamics

Objective: Prove that intact PAAE physically disrupts lipid rafts to inhibit TLR4 translocation. Causality Rationale: Wax esters alter membrane thermodynamics. To prove PAAE disrupts lipid rafts, we must physically isolate these microdomains utilizing their inherent resistance to cold non-ionic detergents.

-

Treatment: Treat cells with 20 µM PAAE for 24 hours, followed by a 30-minute stimulation with 100 ng/mL LPS to induce TLR4 translocation.

-

Cold Lysis: Wash cells with ice-cold PBS and lyse in 1% Triton X-100 TNE buffer on ice for 30 minutes. Note: Strict adherence to 4°C is required to maintain the liquid-ordered state of rafts, keeping them insoluble.

-

Gradient Assembly: Mix the lysate with 60% sucrose. Place this at the bottom of an ultracentrifuge tube, and carefully overlay with a 35% and 5% sucrose step gradient.

-

Ultracentrifugation: Spin at 100,000 x g for 16 hours at 4°C using a swinging bucket rotor.

-

Fractionation: Collect 1 mL fractions from the top (low density) to the bottom (high density).

-

Self-Validating Check: Immunoblot all fractions for Flotillin-1 (obligate raft marker) and Transferrin Receptor (TfR; obligate non-raft marker). Validation: If TfR appears in the low-density top fractions (fractions 2-4), the gradient separation has failed due to thermal breakdown, and the assay must be rejected. If successful, quantify TLR4 in the Flotillin-1 positive fractions to confirm inhibition of translocation.

Therapeutic Implications in Drug Development

For drug development professionals targeting metabolic syndrome, PAAE offers a highly advantageous pharmacokinetic profile compared to free palmitoleic acid. As an esterified prodrug, it provides a slow-release mechanism for the lipokine. This extends the biological half-life of palmitoleate in vivo, providing sustained PPARα activation without the rapid beta-oxidation and clearance typically associated with free fatty acid administration[4]. Furthermore, its dual-action capability—acting structurally as a raft disruptor and chemically as a lipokine reservoir—makes it a compelling candidate for multi-target anti-inflammatory therapeutics.

References

-

Title: Palmitoleic acid (n-7) increases white adipocyte lipolysis and lipase content in a PPARα-dependent manner. Source: American Journal of Physiology-Endocrinology and Metabolism URL: [Link]

-

Title: The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease. Source: Advances in Nutrition (via PMC) URL: [Link]

-

Title: Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer. Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

-

Title: Possible Health Effects of a Wax Ester Rich Marine Oil. Source: Frontiers in Pharmacology URL: [Link]

-

Title: Arachidyl palmitoleate (C36H70O2) - PubChemLite. Source: PubChemLite / Luxembourg Centre for Systems Biomedicine URL: [Link]

Sources

- 1. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 2. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. mdpi.com [mdpi.com]

- 5. PubChemLite - Arachidyl palmitoleate (C36H70O2) [pubchemlite.lcsb.uni.lu]

Palmitoleic Acid Arachidyl Ester: An In-depth Technical Guide on its Role in Lipid Metabolism

Abstract

In the intricate world of lipidomics, fatty acid esters represent a diverse class of molecules with critical roles in cellular signaling and energy metabolism. This technical guide provides a comprehensive overview of a specific, yet understudied, fatty acid ester: palmitoleic acid arachidyl ester. We will delve into its biochemical properties, its relationship with broader lipid metabolism, the state-of-the-art analytical techniques for its characterization, and its potential implications in health and disease. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of novel lipid mediators and their therapeutic potential.

PART 1: Core Directive - Deconstructing Palmitoleic Acid Arachidyl Ester

Introduction to Fatty Acid Esters in Cellular Signaling

Fatty acids are not merely building blocks of complex lipids and sources of energy; they are also potent signaling molecules.[1][2] Their esterification to other molecules, including other fatty acids, creates a vast and complex network of lipid mediators. These esters can act as storage forms of bioactive fatty acids, modulate membrane properties, and directly interact with cellular receptors and enzymes.[3][4] The specific combination of fatty acids within an ester dictates its unique physicochemical properties and, consequently, its biological function.

The Constituent Parts: Palmitoleic Acid and Arachidonic Acid

Palmitoleic Acid (16:1n-7): A monounsaturated omega-7 fatty acid, palmitoleic acid has emerged as a "lipokine," a lipid hormone that can regulate systemic metabolic homeostasis.[5][6][7] It is biosynthesized from palmitic acid by the enzyme stearoyl-CoA desaturase-1 (SCD1).[8][9] Studies have shown that palmitoleic acid can improve insulin sensitivity and suppress inflammation, making it a molecule of significant interest in the context of metabolic diseases.[7][10]

Arachidonic Acid (20:4n6): An omega-6 polyunsaturated fatty acid, arachidonic acid is a key player in inflammatory processes.[11][12] It is released from membrane phospholipids by phospholipase A2 and serves as the precursor for the biosynthesis of a wide range of eicosanoids, including prostaglandins, thromboxanes, and leukotrienes, which are potent mediators of inflammation.[13][14]

Palmitoleic Acid Arachidyl Ester: A Hybrid Molecule of Interest

The esterification of palmitoleic acid with arachidonic acid creates a unique molecular entity with the potential for complex biological activities. This ester, which we will refer to as PA-AE, theoretically combines the anti-inflammatory and insulin-sensitizing properties of palmitoleic acid with the pro-inflammatory potential of arachidonic acid. The precise physiological role of PA-AE is an active area of investigation, with hypotheses centering on its ability to modulate the availability of its constituent fatty acids and thereby influence downstream signaling pathways.

PART 2: Scientific Integrity & Logic - The Metabolic Context

Biosynthesis and Degradation

The precise enzymatic machinery responsible for the synthesis and hydrolysis of PA-AE in vivo is not yet fully elucidated. Long-chain fatty acyl-CoA esters are known to be key intermediates in numerous lipid metabolic pathways.[15] It is plausible that acyl-CoA-dependent enzymes are involved in the esterification process. The degradation of PA-AE would likely be mediated by lipases, releasing free palmitoleic acid and arachidonic acid, which can then enter their respective metabolic and signaling pathways.

Potential Roles in Lipid Metabolism and Signaling

The biological significance of PA-AE is likely multifaceted:

-

Modulation of Eicosanoid Production: By sequestering arachidonic acid, PA-AE could act as a buffer, regulating the amount of free arachidonic acid available for conversion into pro-inflammatory eicosanoids.[16]

-

Lipokine Activity: The release of palmitoleic acid from PA-AE could contribute to the systemic pool of this lipokine, influencing insulin sensitivity in distal tissues like muscle and liver.[6][7]

-

A Novel Class of Bioactive Lipids: PA-AE may belong to the growing family of fatty acid esters of hydroxy fatty acids (FAHFAs), which have been shown to have anti-diabetic and anti-inflammatory effects.[3][17][18] For instance, the formation of 16:1-containing branched fatty acid esters of hydroxy fatty acids (FAHFAs) has been observed.[19][20]

Putative Signaling Pathways

The signaling actions of the constituent fatty acids are well-documented. Palmitoleic acid is known to exert beneficial effects on metabolism, in part by reducing the expression of pro-inflammatory genes.[10] Arachidonic acid and its metabolites, on the other hand, are central to inflammatory cascades.[11] The integrated effect of PA-AE would depend on the context-specific activities of the lipases that hydrolyze it and the subsequent downstream signaling of the released fatty acids.

Caption: Hypothetical signaling cascade of Palmitoleic Acid Arachidyl Ester.

PART 3: Advanced Analytical Methodologies

The accurate identification and quantification of PA-AE in complex biological matrices require sophisticated analytical techniques.

Lipid Extraction: The Critical First Step

A robust and reproducible lipid extraction method is paramount for reliable downstream analysis. The choice of method depends on the sample matrix and the polarity of the target lipids.

| Extraction Method | Principle | Application | Reference |

| Folch Method | Chloroform/methanol (2:1) extraction followed by a wash with a salt solution. | Gold standard for total lipid extraction from tissues. | [21][22] |

| Bligh-Dyer Method | A modified, less solvent-intensive version of the Folch method. | Suitable for samples with high water content, like biological fluids. | [22] |

| Methyl-tert-butyl ether (MTBE) Extraction | A safer alternative to chloroform-based methods. | Good for a broad range of lipid classes. | [23] |

Experimental Protocol: A Generalized Liquid-Liquid Extraction

-

Sample Homogenization: Homogenize the tissue or cell sample in a cold solvent mixture (e.g., chloroform:methanol 2:1 v/v). For liquid samples, add the solvent mixture directly.

-

Phase Separation: Add an aqueous solution (e.g., 0.9% NaCl) to induce phase separation.

-

Lipid Collection: Centrifuge the sample and carefully collect the lower organic phase containing the lipids.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the subsequent analytical method.

Chromatographic Separation and Mass Spectrometric Detection

Liquid chromatography coupled with mass spectrometry (LC-MS) is the cornerstone of modern lipidomics.[4][24][25]

Workflow for LC-MS/MS Analysis of PA-AE

Caption: A typical workflow for the analysis of fatty acid esters by LC-MS/MS.

Detailed Methodological Considerations:

-

Chromatography: Reversed-phase liquid chromatography (RPLC) using a C18 column is well-suited for separating fatty acid esters based on their hydrophobicity.[26][27]

-

Ionization: Electrospray ionization (ESI) in negative ion mode is often preferred for the analysis of fatty acids and their esters.[28]

-

Mass Analysis: High-resolution mass spectrometers, such as quadrupole time-of-flight (Q-TOF) or Orbitrap instruments, provide the mass accuracy required for confident identification.[25][27]

-

Tandem MS (MS/MS): Fragmentation of the precursor ion corresponding to PA-AE will yield characteristic product ions for palmitoleic acid and arachidonic acid, confirming the identity of the molecule.[29]

Gas Chromatography-Mass Spectrometry (GC-MS): An alternative approach involves the transesterification of the lipid extract to form fatty acid methyl esters (FAMEs).[30][31] The resulting FAMEs of palmitoleic acid and arachidonic acid can then be quantified by GC-MS.[32][33] This method, however, does not provide information on the intact ester.

PART 4: Clinical Relevance and Future Perspectives

Potential as a Biomarker and Therapeutic Target

Given the opposing roles of its constituent fatty acids in metabolic health and inflammation, PA-AE is a compelling candidate for further investigation in a range of diseases:

-

Metabolic Syndrome and Type 2 Diabetes: The balance between the insulin-sensitizing effects of palmitoleic acid and the inflammatory potential of arachidonic acid could be a critical determinant of disease progression.[7][34]

-

Cardiovascular Disease: Chronic inflammation is a key driver of atherosclerosis.[16] Understanding the metabolism of PA-AE in the arterial wall could reveal novel therapeutic targets.

-

Nonalcoholic Fatty Liver Disease (NAFLD): Palmitoleic acid has been shown to reduce hepatic lipid accumulation.[35] The role of PA-AE in hepatic lipid metabolism warrants further study.

Future Research Directions

The field of lipidomics is rapidly advancing, and the study of specific fatty acid esters like PA-AE is poised for significant growth. Future research should focus on:

-

Elucidation of Biosynthetic and Degradative Pathways: Identifying the specific enzymes involved will be crucial for understanding the regulation of PA-AE levels.

-

Development of Specific Analytical Reagents: The synthesis of stable isotope-labeled internal standards for PA-AE will enable more accurate and precise quantification.

-

Functional Studies: Utilizing advanced cell and animal models to dissect the precise biological roles of PA-AE in various physiological and pathological contexts.

-

Clinical Validation: Measuring levels of PA-AE in human cohorts to assess its potential as a biomarker for disease risk and progression.

References

A comprehensive list of references is available in the digital version of this guide.

Sources

- 1. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipid signaling - Wikipedia [en.wikipedia.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipokine - Wikipedia [en.wikipedia.org]

- 7. metabolon.com [metabolon.com]

- 8. Palmitoleic acid - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. balsinde.org [balsinde.org]

- 11. metabolon.com [metabolon.com]

- 12. Crosstalk between arachidonic acid metabolism and glycolysis drives integrated metabolic-inflammatory reprogramming in macrophages [ijbs.com]

- 13. mdpi.com [mdpi.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]